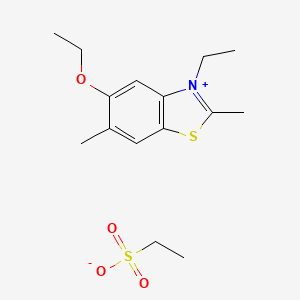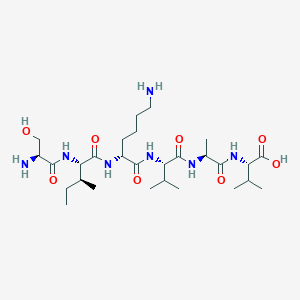
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate: is a chemical compound with the molecular formula C15H23NO4S2 and a molecular weight of 345.47742 g/mol . This compound belongs to the class of benzothiazolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate typically involves the reaction of 2,6-dimethylbenzothiazole with ethyl iodide and ethanesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or ethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby inhibiting their function. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylbenzothiazole
- 3-Ethyl-2-methylbenzothiazolium chloride
- 5-Methoxy-2-ethylbenzothiazole
Uniqueness
5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and ethyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
654069-92-8 |
|---|---|
Fórmula molecular |
C15H23NO4S2 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
ethanesulfonate;5-ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C13H18NOS.C2H6O3S/c1-5-14-10(4)16-13-7-9(3)12(15-6-2)8-11(13)14;1-2-6(3,4)5/h7-8H,5-6H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
NSSGUNZVHCDCCF-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(SC2=C1C=C(C(=C2)C)OCC)C.CCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)

![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)






![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
